![molecular formula C10H13F2NO2S B4751538 N-(tert-butyl)-2,5-difluorobenzenesulfonamide](/img/structure/B4751538.png)
N-(tert-butyl)-2,5-difluorobenzenesulfonamide
Overview
Description
N-(tert-butyl)-2,5-difluorobenzenesulfonamide, also known as DBS-43, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. This compound is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Mechanism of Action
N-(tert-butyl)-2,5-difluorobenzenesulfonamide inhibits CAIX by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is necessary for the survival of cancer cells in hypoxic environments. By inhibiting CAIX, N-(tert-butyl)-2,5-difluorobenzenesulfonamide can potentially reduce the acidity of the tumor microenvironment, making it less favorable for cancer cell growth.
Biochemical and Physiological Effects:
N-(tert-butyl)-2,5-difluorobenzenesulfonamide has been shown to have a significant effect on the pH of the tumor microenvironment. By inhibiting CAIX, it can reduce the acidity of the tumor microenvironment, making it less favorable for cancer cell growth and metastasis. Additionally, N-(tert-butyl)-2,5-difluorobenzenesulfonamide has been shown to have a minimal effect on normal cells, indicating that it may be a safe and effective cancer therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(tert-butyl)-2,5-difluorobenzenesulfonamide in lab experiments is its specificity for CAIX. This allows researchers to target CAIX specifically without affecting other carbonic anhydrases. However, one limitation of using N-(tert-butyl)-2,5-difluorobenzenesulfonamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of N-(tert-butyl)-2,5-difluorobenzenesulfonamide. One potential direction is the development of new formulations of N-(tert-butyl)-2,5-difluorobenzenesulfonamide that improve its solubility in water, making it easier to work with in lab experiments. Another potential direction is the development of new cancer therapies that combine N-(tert-butyl)-2,5-difluorobenzenesulfonamide with other drugs or treatments to increase its efficacy. Additionally, further research is needed to explore the potential use of N-(tert-butyl)-2,5-difluorobenzenesulfonamide in other scientific research applications beyond cancer research.
Scientific Research Applications
N-(tert-butyl)-2,5-difluorobenzenesulfonamide has been extensively studied for its potential use in cancer research. Its ability to inhibit CAIX makes it a promising candidate for the development of new cancer therapies. CAIX is overexpressed in many types of cancer cells, including breast, lung, and colon cancer, and is associated with tumor growth and metastasis. By inhibiting CAIX, N-(tert-butyl)-2,5-difluorobenzenesulfonamide can potentially slow down or even stop the growth of cancer cells.
properties
IUPAC Name |
N-tert-butyl-2,5-difluorobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2S/c1-10(2,3)13-16(14,15)9-6-7(11)4-5-8(9)12/h4-6,13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECYWUJBBJYYAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2,5-difluorobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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